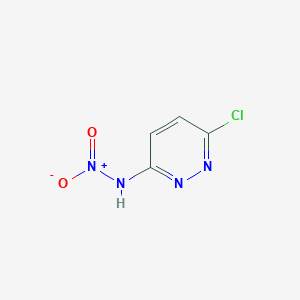
5-Bromo-2-methylthiazole-4-carbaldehyde
概要
説明
5-Bromo-2-methylthiazole-4-carbaldehyde is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the 5-position, a methyl group at the 2-position, and an aldehyde group at the 4-position. It is used in various chemical reactions and has applications in scientific research and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methylthiazole-4-carbaldehyde typically involves the bromination of 2-methylthiazole followed by formylation. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like carbon tetrachloride. The bromination reaction is carried out under reflux conditions to ensure complete substitution at the 5-position. The resulting 5-bromo-2-methylthiazole is then subjected to formylation using a Vilsmeier-Haack reagent, which is prepared from phosphorus oxychloride and dimethylformamide. This reaction introduces the aldehyde group at the 4-position, yielding this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The bromination and formylation reactions can be optimized using automated systems that control reaction parameters such as temperature, pressure, and reagent flow rates. This ensures consistent product quality and scalability for large-scale production.
化学反応の分析
Types of Reactions
5-Bromo-2-methylthiazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 5-Bromo-2-methylthiazole-4-carboxylic acid.
Reduction: 5-Bromo-2-methylthiazole-4-methanol.
Substitution: Various substituted thiazoles depending on the nucleophile used.
科学的研究の応用
5-Bromo-2-methylthiazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: Thiazole derivatives, including this compound, are studied for their potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its role in the synthesis of drug candidates targeting various diseases, including bacterial infections and cancer.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 5-Bromo-2-methylthiazole-4-carbaldehyde depends on its specific application. In biological systems, thiazole derivatives can interact with enzymes and proteins, inhibiting their activity or altering their function. The bromine atom and aldehyde group contribute to the compound’s reactivity, allowing it to form covalent bonds with target molecules. This can lead to the inhibition of key biological pathways, such as DNA replication or protein synthesis, resulting in antimicrobial or anticancer effects.
類似化合物との比較
Similar Compounds
- 2-Bromo-4-methylthiazole-5-carbaldehyde
- 5-Bromo-4-methylthiazole-2-carbaldehyde
- 2-Amino-5-bromo-4-methylthiazole
Uniqueness
5-Bromo-2-methylthiazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 5-position and the aldehyde group at the 4-position allows for targeted chemical modifications and interactions with biological targets. This makes it a valuable compound in the synthesis of specialized thiazole derivatives with potential therapeutic applications.
特性
IUPAC Name |
5-bromo-2-methyl-1,3-thiazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNOS/c1-3-7-4(2-8)5(6)9-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQBLRHOOXUPAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357286 | |
| Record name | 5-bromo-2-methyl-1,3-thiazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221558-28-7 | |
| Record name | 5-bromo-2-methyl-1,3-thiazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde](/img/structure/B184312.png)


![6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B184317.png)





![2-Methylimidazo[1,2-a]pyridin-8-ol](/img/structure/B184328.png)
